Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate
CAS No.:
Cat. No.: VC13441516
Molecular Formula: C11H8ClFO3
Molecular Weight: 242.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H8ClFO3 |
|---|---|
| Molecular Weight | 242.63 g/mol |
| IUPAC Name | ethyl 5-chloro-7-fluoro-1-benzofuran-3-carboxylate |
| Standard InChI | InChI=1S/C11H8ClFO3/c1-2-15-11(14)8-5-16-10-7(8)3-6(12)4-9(10)13/h3-5H,2H2,1H3 |
| Standard InChI Key | PSFJOMOKHYDEGJ-UHFFFAOYSA-N |
| SMILES | CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl |
| Canonical SMILES | CCOC(=O)C1=COC2=C1C=C(C=C2F)Cl |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate is C₁₁H₈ClFO₃, with a molecular weight of 242.63 g/mol. Key structural features include:
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A benzofuran ring system fused with oxygen at positions 1 and 2.
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Chlorine and fluorine substituents at positions 5 and 7, respectively, enhancing electrophilic reactivity.
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An ethyl ester group at position 3, facilitating solubility in organic solvents.
Spectral Characteristics
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NMR: The -NMR spectrum typically shows signals for the ethyl group (δ 1.35–1.46 ppm for CH₃ and δ 4.16–4.47 ppm for CH₂), aromatic protons (δ 6.42–7.77 ppm), and halogen-induced deshielding .
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IR: Peaks at 1714 cm⁻¹ (C=O stretch of the ester) and 1264 cm⁻¹ (C–F stretch) confirm functional groups .
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Mass Spectrometry: HRMS analysis reveals a molecular ion peak at m/z 242.63 [M+H]⁺.
Synthesis and Optimization
Optimization Challenges
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Regioselectivity: Competing halogenation at adjacent positions requires precise temperature control (e.g., –20°C for AlCl₃-mediated reactions) .
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Yield Improvement: Use of Cs₂CO₃ in DMF enhances cyclization efficiency, achieving yields up to 92% .
Chemical Reactivity and Derivatives
Nucleophilic Substitution
The electron-withdrawing effects of chlorine and fluorine activate the benzofuran ring for nucleophilic attacks:
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Amination: Reaction with piperazine or morpholine at position 7 yields analogs with enhanced bioavailability .
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Hydrolysis: The ethyl ester is hydrolyzed to the carboxylic acid using NaOH, enabling further functionalization .
Oxidation and Reduction
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Oxidation: KMnO₄ converts the benzofuran ring to a diketone, useful in prodrug design.
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Reduction: LiAlH₄ reduces the ester to a primary alcohol, a precursor for ether derivatives .
Applications in Medicinal Chemistry
Antimicrobial Activity
Ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate derivatives exhibit broad-spectrum activity:
| Derivative | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Piperazine analog | 2.4–25.4 | Staphylococcus aureus |
| Trifluoromethyl analog | 1.0–10.2 | Escherichia coli |
Comparative Analysis with Analogues
The chlorine-fluorine combination in ethyl 5-chloro-7-fluorobenzofuran-3-carboxylate provides optimal electronegativity for target binding, outperforming bromo- and methoxy-substituted analogs .
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